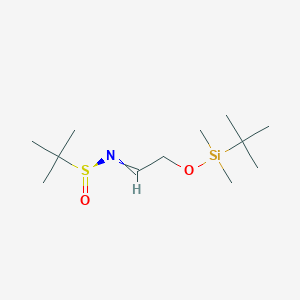
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is a heterocyclic compound that contains both pyridine and oxazole rings. The presence of a bromine atom on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications. It is often studied for its potential use in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine-3-carboxylic acid and 2-aminopyridine.
Formation of Intermediate: The carboxylic acid group of 6-bromopyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2-aminopyridine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium catalysts).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives, potentially introducing new functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of specific functional groups.
Applications De Recherche Scientifique
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Used as a probe in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole depends on its specific application:
Pharmacological Action: In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: In material science, its electronic properties are exploited to enhance the performance of organic semiconductors or LEDs.
Biological Research: In biological assays, it may interact with specific proteins or enzymes, allowing researchers to study their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Chloropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a chlorine atom instead of bromine.
4-(6-Fluoropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a fluorine atom instead of bromine.
4-(6-Methylpyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological research.
Propriétés
Formule moléculaire |
C13H8BrN3O |
|---|---|
Poids moléculaire |
302.13 g/mol |
Nom IUPAC |
4-(6-bromopyridin-3-yl)-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H8BrN3O/c14-12-5-4-9(7-16-12)11-8-18-13(17-11)10-3-1-2-6-15-10/h1-8H |
Clé InChI |
CXRRCCYVOOONCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=CO2)C3=CN=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B8807040.png)

![6-Iodo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8807052.png)

